molecular formula C9H13ClSi B155712 (Chloromethyl)dimethylphenylsilane CAS No. 1833-51-8

(Chloromethyl)dimethylphenylsilane

Cat. No.: B155712
CAS No.: 1833-51-8
M. Wt: 184.74 g/mol
InChI Key: RJCTVFQQNCNBHG-UHFFFAOYSA-N
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Description

(Chloromethyl)dimethylphenylsilane is a useful research compound. Its molecular formula is C9H13ClSi and its molecular weight is 184.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155366. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

chloromethyl-dimethyl-phenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClSi/c1-11(2,8-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCTVFQQNCNBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062013
Record name (Chloromethyl)dimethylphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1833-51-8
Record name [(Chloromethyl)dimethylsilyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1833-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, ((chloromethyl)dimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001833518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Chloromethyl)dimethylphenylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, [(chloromethyl)dimethylsilyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Chloromethyl)dimethylphenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (chloromethyl)dimethylphenylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (CHLOROMETHYL)DIMETHYLPHENYLSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4HQR9AEB4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can (chloromethyl)dimethylphenylsilane be used to control stereochemistry in organic synthesis?

A1: this compound can be converted to a Grignard reagent, [(phenyldimethylsilyl)methyl]magnesium chloride, which exhibits high stereoselectivity when added to aldehydes. For example, its addition to 1,2:3,4-di-O-iso-propylidene-α-D-galacto-hexodialdo-1,5-pyranose primarily yields the anti-α-hydroxy-silane adduct. This controlled addition allows for the synthesis of complex molecules with specific stereochemistry, as demonstrated in the synthesis of destomic acid. []

Q2: What is a significant application of this compound in chiral molecule synthesis?

A2: this compound plays a crucial role in the multi-step synthesis of chiral methanols. The process involves converting this compound to (dimethylphenylsilyl)methanol, which is then reacted with secondary amines and chiral borane reagents. This leads to diastereomeric boronates that can be selectively reduced and oxidized to obtain enantiomerically pure (dimethylphenylsilyl)-[(2)H1,(3)H]methanol. A Brook rearrangement then yields chiral methanol with high enantiomeric excess (ee > 98%). This method highlights the utility of this compound as a starting material for synthesizing valuable chiral building blocks. []

Q3: What is the reaction mechanism of converting this compound to (phenyldimethylsilyl)methoxymethyl chloride?

A3: The synthesis of (phenyldimethylsilyl)methoxymethyl chloride, also known as SMOM-Cl, from this compound involves a three-step sequence. First, the chlorine atom in this compound is displaced by sodium acetate (NaOAc). This acetate intermediate is then reduced using lithium aluminum hydride (LiAlH4) to form PhMe2SiCH2OH. Finally, reaction with formaldehyde and hydrogen chloride provides the desired (phenyldimethylsilyl)methoxymethyl chloride. []

Q4: What are the applications of (phenyldimethylsilyl)methoxymethyl chloride in organic synthesis?

A4: (Phenyldimethylsilyl)methoxymethyl chloride serves as a protecting group for hydroxyl groups in organic synthesis. This protection is crucial for preventing unwanted side reactions and enabling selective transformations on other functional groups within a molecule. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided abstracts do not contain specific spectroscopic data like NMR or IR for this compound, they do provide its molecular formula (C9H13ClSi) and molecular weight (196.77 g/mol). [] They also highlight its reactivity, particularly its ability to undergo nucleophilic substitution reactions, which is key information for understanding its chemical behavior. []

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